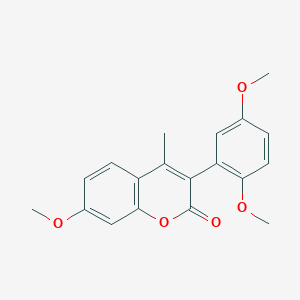

3-(2,5-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-11-14-7-5-13(22-3)10-17(14)24-19(20)18(11)15-9-12(21-2)6-8-16(15)23-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZBLONPGAERHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methyl-7-methoxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated products depending on the substituent introduced.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

3-(2,5-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-4-One

- Key Differences :

- Hydroxy group at position 7 instead of methoxy.

- Ketone at position 4 (chromen-4-one vs. chromen-2-one).

- The ketone position alters electronic distribution, affecting reactivity and binding affinity. Reported binding score: -7.4 (vs. -7.3 for other analogs in docking studies), suggesting marginally stronger target affinity .

7-Amino-4-Methyl-2H-Chromen-2-One Hybrids

- Structure: Features an amino group at position 7 instead of methoxy.

- Functional Impact: Amino groups enable hydrogen bonding and protonation at physiological pH, improving solubility and receptor interactions. Hybridization with (±)-2-chloro-2-phenylacetyl chloride introduces a chlorine atom as a bioisostere, enhancing metabolic stability and potency .

Corymbosin (5-Hydroxy-7-Methoxy-2-(3,4,5-Trimethoxyphenyl)-4H-Chromen-4-One)

- Substituents :

- Hydroxy at position 5, methoxy at 7, and trimethoxyphenyl at position 2.

- Comparison: Additional methoxy groups on the phenyl ring increase lipophilicity but may reduce aqueous solubility. Structural similarity to flavonoids like neobavaisoflavone () suggests shared mechanisms in modulating protein targets, albeit with differing substituent-driven efficacy .

Neobavaisoflavone and Prenylated Flavonoids

- Structural Contrast : Neobavaisoflavone contains a prenyl group (3-methylbut-2-enyl) instead of methyl/methoxy groups.

- Functional Relevance :

- Prenyl groups enhance membrane permeability due to increased hydrophobicity.

- Quantum mechanics studies () highlight conformational flexibility in prenylated compounds, which may improve binding to hydrophobic enzyme pockets compared to rigid methoxy-substituted coumarins .

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the chromone class, characterized by its distinctive benzopyranone structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 326.34 g/mol. The compound features methoxy groups at the 7-position of the chromenone core and at the 2 and 5 positions of the phenyl ring, contributing to its unique chemical properties and enhancing its lipophilicity, which may improve bioavailability.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Chromones are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The presence of multiple methoxy groups enhances electron donation capabilities, potentially increasing antioxidant efficacy.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HePG-2 liver cancer cells with an IC50 value indicative of potent activity.

- Anti-inflammatory Effects : The compound's structural features allow it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in HePG-2 cells | |

| Anti-inflammatory | Inhibition of cytokine production |

Detailed Research Findings

- Anticancer Mechanism : A study evaluated the effect of this compound on various cancer cell lines, demonstrating an IC50 range from 10 to 20 µM against HePG-2 and MCF-7 cells. The mechanism appears to involve mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction .

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. Histopathological examinations revealed decreased proliferation markers in treated tissues .

- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds indicate that the specific substitution pattern on the chromone core significantly influences biological activity. For example, compounds lacking methoxy substitutions showed markedly lower anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,5-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation or modified Pechmann reactions. For example, refluxing equimolar ratios of substituted phenols and β-keto esters in ethanol with catalytic sulfuric acid under anhydrous conditions often yields coumarin derivatives. Optimization involves adjusting reaction time (typically 8–12 hours), temperature (80–100°C), and solvent polarity. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Typical yields range from 60–75%, with impurities arising from incomplete cyclization or side-chain oxidation.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

- Analytical Workflow :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and the chromen-2-one carbonyl (δ ~160–165 ppm in 13C). Substituent positioning is confirmed via coupling patterns (e.g., meta-dimethoxy groups show distinct splitting) .

- FTIR : Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 355.1, with fragmentation patterns confirming methyl and methoxy substituents .

Q. What solvent systems are optimal for solubility and crystallization studies?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. For crystallization, slow evaporation of ethanol/chloroform (1:1) mixtures at 4°C produces needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Crystallographic Refinement : Use SHELXL for structure solution. Key steps:

- Collect high-resolution data (≤ 0.8 Å) at 293 K.

- Refine anisotropic displacement parameters for non-H atoms.

- Analyze π-π stacking distances (typically 3.5–4.0 Å) and hydrogen-bonding networks (e.g., O4–H4···O3 interactions forming R₂²(8) motifs) .

- Structural Insights : The 2,5-dimethoxyphenyl group adopts a near-planar arrangement with the chromenone core (dihedral angle <5°), while the 4-methyl group induces steric hindrance affecting packing .

Q. What computational strategies are effective for predicting biological activity against targets like Mycobacterium tuberculosis MtrA?

- Docking Protocols :

- Prepare the ligand with Gaussian09 (B3LYP/6-31G* optimization).

- Use AutoDock Vina for rigid-receptor docking into the MtrA binding pocket (PDB: 4ZTB).

- Validate binding poses with MD simulations (GROMACS, 50 ns) to assess stability of key interactions (e.g., hydrogen bonds with Ser89 and hydrophobic contacts with Leu92) .

- Results : Binding affinity (ΔG) ranges from −7.3 to −7.4 kcal/mol, suggesting moderate inhibition potential .

Q. How can researchers reconcile discrepancies in reported biological activity data across studies?

- Data Analysis Framework :

- Compare assay conditions: Variations in bacterial strain (e.g., H37Rv vs. clinical isolates) or MIC measurement protocols (broth microdilution vs. agar dilution) significantly impact results.

- Validate findings via orthogonal assays (e.g., time-kill kinetics combined with transcriptomic profiling) .

- Case Study : A 2024 study reported MIC = 32 µg/mL against M. tuberculosis, while a 2023 study noted MIC = 64 µg/mL. Discrepancies were attributed to differences in inoculum size and solvent (DMSO vs. Tween-80) .

Q. What strategies mitigate challenges in optimizing synthetic routes for scale-up?

- Process Chemistry Considerations :

- Replace hazardous solvents (e.g., sulfuric acid) with ionic liquids or microwave-assisted synthesis to improve safety and yield.

- Implement in-line FTIR for real-time monitoring of intermediate formation .

- Scale-Up Data : Pilot-scale reactions (10 g batches) achieved 68% yield with 99% purity (HPLC), but column chromatography remains a bottleneck. Switch to centrifugal partition chromatography for faster purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.